5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a methylsulfonyl group attached to a pyrrolidine ring, which is further connected to the pyrimidine ring via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents such as methylsulfonyl chloride in the presence of a base.
Coupling with Pyrimidine: The pyrrolidine derivative is then coupled with a fluorinated pyrimidine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group can enhance the compound’s binding affinity to enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with target molecules, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine used as an anticancer agent.
2-Fluoropyrimidine: A simpler fluorinated pyrimidine derivative.
Methylsulfonylpyrrolidine: A compound with a similar pyrrolidine ring structure but lacking the pyrimidine moiety.
Uniqueness
5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of its fluorinated pyrimidine ring and the methylsulfonyl-substituted pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
5-fluoro-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3S/c1-17(14,15)13-3-2-8(6-13)16-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFHHWYSRAURJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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